molecular formula C22H24BrN5O2 B12356347 1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea

1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea

Cat. No.: B12356347
M. Wt: 470.4 g/mol
InChI Key: MCDZCLJYERWHLZ-UHFFFAOYSA-N
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Description

1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea is a complex organic compound that features a combination of indole and tetrahydropyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the tetrahydropyridine moiety. The final step involves the formation of the urea linkage. Reaction conditions often include the use of solvents like acetone and reagents such as 1-chloro-2,4-dinitrobenzene .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the tetrahydropyridine ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and tetrahydropyridine-containing molecules. For example:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine:

Properties

Molecular Formula

C22H24BrN5O2

Molecular Weight

470.4 g/mol

IUPAC Name

1-[1-[(6-amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea

InChI

InChI=1S/C22H24BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-6,8,10,12,14H,7,9,11,13H2,1H3,(H2,24,25)(H2,26,27,29)

InChI Key

MCDZCLJYERWHLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4CCN=C(C4)N

Origin of Product

United States

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